6-Acetamido-4-hydroxynaphthalin-2-sulfonsäure

Übersicht

Beschreibung

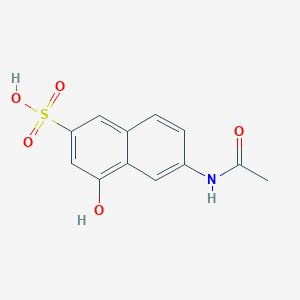

6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, also known as 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, is a useful research compound. Its molecular formula is C12H11NO5S and its molecular weight is 281.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid is utilized in analytical methods for determining antioxidant activity. It is involved in assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl), which are crucial for assessing the antioxidant capacity of complex biological samples. The compound’s sulfonic acid moiety enhances its solubility and reactivity in these assays, making it an effective reagent for bioanalytical applications .

Material Science

In material science, this compound has been explored for its role in the development of hybrid materials and surface functionalization. Its structural properties allow it to participate in the formation of supramolecular assemblies, which can be utilized in creating advanced materials with specific functionalities . Moreover, it has potential applications in the degradation of polymers, contributing to recycling efforts by facilitating the breakdown of polymer waste .

Biochemical Studies

The compound is also relevant in biochemical research where it may interact with various enzymes and proteins. Though detailed mechanisms are not well-characterized, it is hypothesized that 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid could influence cellular functions by affecting signaling pathways or gene expression through binding interactions with biomolecules .

Case Study 1: Antioxidant Activity Assessment

A study demonstrated the use of sulfonic acid derivatives, including 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid, in evaluating the antioxidant capacity of food extracts. The results indicated that the compound effectively facilitated the assessment of radical scavenging activities, highlighting its utility in food chemistry and nutrition research .

Case Study 2: Polymer Degradation

Research focused on the application of sulfonic acids in polymer science revealed that compounds like 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid can catalyze the degradation of polyethylene terephthalate (PET). This study emphasized the environmental significance of such compounds in developing sustainable practices for plastic waste management .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analytical Chemistry | Used in antioxidant activity assays (ABTS, DPPH) | Enhances solubility and reactivity; effective in bioanalytical techniques |

| Material Science | Involved in supramolecular chemistry and polymer degradation | Facilitates recycling efforts; contributes to advanced material development |

| Biochemical Studies | Potential interactions with enzymes and proteins | May influence cellular functions; requires further investigation |

Wirkmechanismus

Target of Action

The primary targets of 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid are currently unknown. The compound is a chemical reagent used in various biochemical applications

Mode of Action

It’s possible that the compound interacts with its targets through hydrogen bonding or electrostatic interactions, given its chemical structure which includes hydroxyl, sulfonic acid, and acetamido groups .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid are not well studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The compound’s sulfonic acid group could potentially enhance its water solubility, while its acetamido group could affect its stability and metabolism .

Result of Action

The molecular and cellular effects of 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid’s action are currently unknown. Given its use as a chemical reagent, it’s possible that the compound could have a variety of effects depending on the specific context of its use .

Action Environment

The action, efficacy, and stability of 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid could be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or ions. For example, the compound’s sulfonic acid group could potentially ionize under certain pH conditions, which could affect its interactions with its targets .

Biochemische Analyse

. .

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways involving 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid, including any enzymes or cofactors it interacts with, are not well-characterized .

Biologische Aktivität

6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, also known by its CAS number 6361-41-7, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields, supported by recent research findings and case studies.

Chemical Structure and Properties

6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid features a naphthalene ring substituted with an acetamido group and a hydroxyl group, along with a sulfonic acid moiety. This unique structure contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps neutralize free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cytochrome P450 enzymes, which play a vital role in drug metabolism .

- Antimicrobial Activity : Preliminary studies suggest that 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .

Research Findings and Case Studies

Recent studies have highlighted the biological implications of 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid:

- Antioxidant Activity Assessment : A study evaluated the compound's ability to scavenge free radicals using various assays such as DPPH and ABTS. Results indicated that it significantly reduced oxidative stress markers in vitro .

- Enzyme Interaction Studies : Molecular docking studies demonstrated that 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid binds effectively to the active sites of target enzymes, suggesting its potential as a lead compound for drug development .

- Antimicrobial Efficacy : In vitro tests against bacterial strains showed that the compound inhibited growth at certain concentrations, indicating its potential as an antimicrobial agent .

Comparative Analysis of Biological Activities

To provide a clearer understanding of the biological activities associated with 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid, the following table summarizes its properties compared to related compounds:

| Compound | Antioxidant Activity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|

| 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | High | Moderate | Moderate |

| Naphthalenesulfonic Acid Derivatives | Moderate | High | Low |

| Other Sulfonated Naphthalene Compounds | Low | Low | High |

Eigenschaften

IUPAC Name |

6-acetamido-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(19(16,17)18)6-12(15)11(8)5-9/h2-6,15H,1H3,(H,13,14)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVBYISUDGOVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212994 | |

| Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-41-7 | |

| Record name | N-Acetyl-Gamma acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.